2,6-Dioxo-1,3,5,7-adamantanetetracarboxylic acid
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Overview
Description
2,6-Dioxo-1,3,5,7-adamantanetetracarboxylic acid is an adamantane derivative containing four carboxylic acid groups bonded to each of its four tetrahedral carbon centers. This compound is known for its tetrahedral symmetry, which makes it useful as a hydrogen-bonded organic framework linker and as a dendrimer core .
Preparation Methods
The synthesis of 2,6-Dioxo-1,3,5,7-adamantanetetracarboxylic acid typically involves the alkaline hydrolysis of 1,3,5,7-adamantanetetracarboxamide . This method was first applied by Ermer in 1988 for the preparation of this compound as a monomer for a hydrogen-bonded organic framework . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Dioxo-1,3,5,7-adamantanetetracarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dioxo-1,3,5,7-adamantanetetracarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of hydrogen-bonded organic frameworks and as a core for dendrimers.
Biology: The compound’s unique structure makes it useful in the design of biologically active molecules and drug delivery systems.
Mechanism of Action
The mechanism by which 2,6-Dioxo-1,3,5,7-adamantanetetracarboxylic acid exerts its effects involves its ability to form stable hydrogen-bonded networks. The carboxylic acid groups interact with other molecules through hydrogen bonding, leading to the formation of highly ordered structures. These interactions are crucial for its applications in hydrogen-bonded organic frameworks and dendrimers .
Comparison with Similar Compounds
2,6-Dioxo-1,3,5,7-adamantanetetracarboxylic acid can be compared with other similar compounds, such as:
1-Adamantanecarboxylic acid: Contains only one carboxylic acid group, making it less versatile for forming complex structures.
Tetramethyl 2,6-dioxo-1,3,5,7-adamantanetetracarboxylate: A derivative with ester groups instead of carboxylic acid groups, which affects its reactivity and applications.
The uniqueness of this compound lies in its tetrahedral symmetry and the presence of four carboxylic acid groups, which provide multiple sites for hydrogen bonding and other interactions .
Properties
CAS No. |
40460-17-1 |
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Molecular Formula |
C14H12O10 |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
2,6-dioxoadamantane-1,3,5,7-tetracarboxylic acid |
InChI |
InChI=1S/C14H12O10/c15-5-11(7(17)18)1-12(8(19)20)3-14(5,10(23)24)4-13(2-11,6(12)16)9(21)22/h1-4H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
CWNMLUDMKYTMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC3(CC(C2=O)(CC1(C3=O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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